molecular formula C26H44O5 B14449453 Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate CAS No. 76859-12-6

Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate

Katalognummer: B14449453
CAS-Nummer: 76859-12-6
Molekulargewicht: 436.6 g/mol
InChI-Schlüssel: LUKNKIQECWZEMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate is a chemical compound known for its unique structure and properties. It belongs to the class of furan fatty acids, which are valued for their radical scavenging and antioxidative properties . The compound features a furan moiety embedded in a carboxyalkyl chain, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate typically involves the reaction of diethyl propanedioate with a suitable furan derivative. The process often includes the use of sodium ethoxide in ethanol to generate the enolate ion, which then reacts with an alkyl halide to form the desired product . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. Techniques such as countercurrent chromatography and silver ion chromatography are employed to purify the product .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction can lead to saturated analogs .

Wirkmechanismus

The mechanism by which diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate exerts its effects involves its ability to scavenge free radicals. The furan moiety plays a crucial role in this process, interacting with reactive oxygen species and neutralizing them . The compound’s molecular targets include various oxidative stress pathways, making it a valuable antioxidant .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate is unique due to its specific structure, which combines a furan ring with a propanedioate moiety. This combination enhances its reactivity and antioxidative properties, making it distinct from other furan fatty acids .

Eigenschaften

76859-12-6

Molekularformel

C26H44O5

Molekulargewicht

436.6 g/mol

IUPAC-Name

diethyl 2-[9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate

InChI

InChI=1S/C26H44O5/c1-5-8-14-17-22-20-21(4)24(31-22)19-16-13-11-9-10-12-15-18-23(25(27)29-6-2)26(28)30-7-3/h20,23H,5-19H2,1-4H3

InChI-Schlüssel

LUKNKIQECWZEMP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC(=C(O1)CCCCCCCCCC(C(=O)OCC)C(=O)OCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.